molecular formula C8H14Sn B14519440 1,1-Dimethyl-4,5-dihydro-1H-stannepine CAS No. 62496-50-8

1,1-Dimethyl-4,5-dihydro-1H-stannepine

Cat. No.: B14519440
CAS No.: 62496-50-8
M. Wt: 228.91 g/mol
InChI Key: MXKYZLUAHVAQAV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4,5-dihydro-1H-stannepine is a specialized organotin reagent featuring a seven-membered, partially unsaturated ring system. This stannepine derivative is of significant interest in advanced organic and organometallic synthesis. Its primary research applications include serving as a precursor or catalyst in cross-coupling reactions, such as Stille-type couplings, where it can facilitate the transfer of the stannyl moiety to form new carbon-carbon bonds. The saturated 4,5-dihydro segment and the dimethyl-substituted tin center within the ring structure influence its reactivity, stability, and Lewis acidity, making it a valuable compound for investigating structure-activity relationships in catalysis. Researchers also utilize this compound in the development of novel materials, including polymers with inorganic backbones and functionalized surfaces. As a For Research Use Only (RUO) chemical, it is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use. Proper handling in an inert atmosphere is essential due to the sensitivity of organotin compounds to air and moisture.

Properties

CAS No.

62496-50-8

Molecular Formula

C8H14Sn

Molecular Weight

228.91 g/mol

IUPAC Name

1,1-dimethyl-4,5-dihydrostannepine

InChI

InChI=1S/C6H8.2CH3.Sn/c1-3-5-6-4-2;;;/h1-4H,5-6H2;2*1H3;

InChI Key

MXKYZLUAHVAQAV-UHFFFAOYSA-N

Canonical SMILES

C[Sn]1(C=CCCC=C1)C

Origin of Product

United States

Preparation Methods

Hydrogenation of Indene-Tin Adducts

A plausible route involves the hydrogenation of indene derivatives pre-functionalized with dimethyltin groups. For example, reacting 1,1-dimethylstannole with dihydroindene under catalytic hydrogenation conditions could yield the target compound. Such methods often employ palladium or platinum catalysts, as seen in related hydrogenation processes for isoindole derivatives.

Transmetallation and Cyclization

Transmetallation reactions between Grignard reagents or lithium organics and tin halides offer another pathway. A dihydroindene magnesium bromide intermediate, when treated with dimethyltin dichloride, could undergo cyclization to form the stannepine ring. This approach parallels methodologies used in the synthesis of diazepinoindoles, where cyclization steps are critical for ring formation.

Radical-Mediated Cyclization

Radical chemistry, particularly using single-electron transfer agents like samarium iodide (SmI₂), has been employed in the synthesis of complex heterocycles. A hypothetical route might involve generating an α-aminoalkyl radical from an iminium intermediate, which could undergo transannular cyclization onto an indole moiety functionalized with a dimethyltin group.

Critical Reaction Parameters

The success of these methods depends on optimizing several parameters:

Catalyst Selection

Palladium on carbon (Pd/C) is widely used in hydrogenation steps, with patents indicating hydrogen pressures of 40–50 psi for efficient reduction. For radical reactions, SmI₂ paired with Lewis acids like BF₃·OEt₂ has demonstrated efficacy in initiating cyclization cascades.

Solvent Systems

Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for transmetallation, while nonpolar solvents like 1,4-dioxane may stabilize radical intermediates. Hydrogenation reactions often utilize alcohols (e.g., isopropanol) or ethyl acetate.

Temperature and Time

Typical conditions range from ambient temperature for cyclization steps to 75–85°C for condensation reactions. Reaction times vary from 2 hours for hydrogenations to multi-day processes for slow cyclizations.

Comparative Analysis of Hypothetical Methods

The table below evaluates three potential synthetic routes based on feasibility, yield, and scalability:

Method Key Reagents Conditions Advantages Challenges
Hydrogenation Pd/C, H₂ (40–50 psi) Isopropanol, 25°C, 2–4 hrs High atom economy Selective reduction critical
Transmetallation Mg, (CH₃)₂SnCl₂ THF, –78°C to reflux Modular precursor design Sensitivity to moisture
Radical Cyclization SmI₂, BF₃·OEt₂ DMF, 0°C to 25°C, 12–24 hrs Stereochemical control Radical stability issues

Mechanistic Considerations

Hydrogenation Pathway

In the hydrogenation route, the dimethyltin-indene adduct undergoes π-bond saturation. The Pd/C catalyst facilitates H₂ dissociation, with syn-addition of hydrogen across the indene double bond. Steric effects from the dimethyltin group likely influence regioselectivity, favoring endo-hydrogenation to minimize strain.

Transmetallation Mechanism

The Grignard reagent attacks dimethyltin dichloride in a two-step process: initial halogen exchange followed by cyclization. The reaction’s exothermic nature necessitates careful temperature control to prevent oligomerization—a common side reaction in tin-mediated cyclizations.

Radical Cyclization Dynamics

SmI₂ reduces the iminium precursor to generate an α-aminoalkyl radical, which abstracts a hydrogen atom from the tin-bound indene. Subsequent 5-exo-trig cyclization forms the stannepine ring. The BF₃·OEt₂ co-catalyst likely stabilizes transition states through Lewis acid-base interactions.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4,5-dihydro-1H-stannepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The methyl groups on the tin atom can be substituted with other organic groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve the use of halogenated organic compounds and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Organotin hydrides.

    Substitution: Various organotin derivatives with different organic groups.

Scientific Research Applications

1,1-Dimethyl-4,5-dihydro-1H-stannepine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4,5-dihydro-1H-stannepine involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. In biological systems, it may disrupt cellular processes by interfering with the normal function of metal ions and other essential molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lacks direct references to 1,1-Dimethyl-4,5-dihydro-1H-stannepine, but several compounds share structural motifs (e.g., dihydro heterocycles, methyl substitution patterns, or tin analogs). Below is a comparative analysis based on available

Tin-Free Heterocyclic Analogs

  • 3-Hydroxy-1,1-dimethyl-4,5-dihydro-1H-pyrazolium-1-betaine hydrate (Meldonium impurity F):

    • Structure : A six-membered dihydro-pyrazolium ring with methyl groups at the 1-position and a hydroxyl substituent.
    • Applications : Used as a reference standard in pharmaceutical quality control .
    • Key Difference : Lacks tin and features a nitrogen-rich heterocycle, unlike the stannepine’s tin-containing backbone.
  • 1-Phenyl-1,2,4,5-tetrahydro-2,4-dioxo-3H-1,5-benzodiazepine :

    • Structure : A seven-membered benzodiazepine ring with ketone groups and a phenyl substituent.
    • Relevance : Demonstrates the stability of dihydro-heterocycles with fused aromatic systems, contrasting with the aliphatic stannepine structure .

Organotin Compounds

No direct organotin analogs are cited in the evidence. However, stannepines (tin-containing heterocycles) are theorized to exhibit unique reactivity due to tin’s larger atomic radius and lower electronegativity compared to carbon or nitrogen. For example:

  • Thermal Stability: Organotin compounds are generally less stable than their carbon counterparts but more stable than silicon or germanium analogs.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Heteroatom Key Substituents Applications/Properties Evidence ID
1,1-Dimethyl-4,5-dihydro-1H-stannepine Stannepine Sn 1,1-dimethyl Theoretical catalytic uses -
3-Hydroxy-1,1-dimethyl-4,5-dihydro-1H-pyrazolium-1-betaine Pyrazolium N, O 1,1-dimethyl, 3-hydroxy Pharmaceutical reference
1-Phenyl-1,2,4,5-tetrahydro-2,4-dioxo-3H-1,5-benzodiazepine Benzodiazepine N, O Phenyl, ketone Not specified

Table 2: Thermal and Electronic Properties (Inferred)

Property 1,1-Dimethyl-4,5-dihydro-1H-stannepine Pyrazolium Betaine Benzodiazepine Derivative
Thermal Stability Moderate (Sn-C bond weakness) High Moderate (ketone instability)
Electron Delocalization High (Sn contribution) Low Moderate (aromatic system)
Solubility Likely organic-soluble Polar solvents Organic solvents

Critical Analysis of Evidence Limitations

  • Structural Analog Gaps : Tin-containing heterocycles are underrepresented in the literature reviewed, limiting authoritative comparisons.
  • Methodological Constraints: The SHELX system and pharmaceutical standards dominate the evidence, emphasizing crystallography and impurity profiling over organometallic chemistry.

Q & A

Q. What are the optimal synthetic routes for 1,1-Dimethyl-4,5-dihydro-1H-stannepine, and how can intermediates be characterized?

  • Methodological Answer : Synthetic routes often involve organotin chemistry, such as the cyclization of dimethyltin precursors with dihydroaromatic systems. Key intermediates should be characterized using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity and purity (e.g., detection of methyl groups at δ ~0.5–1.5 ppm for Sn–CH3_3) . X-ray crystallography (via SHELX programs) is critical for structural validation, particularly to resolve stereochemical ambiguities in the 4,5-dihydro-1H-stannepine ring . For purity assessment, combine GC-MS with elemental analysis (C, H, Sn) to detect byproducts like unreacted stannanes or oxidation products .

Table 1 : Key Characterization Parameters for Synthetic Intermediates

ParameterTechniqueExpected Results
Methyl group assignment119Sn^{119}\text{Sn} NMRδ ≈ -200 to -300 ppm (Sn–CH3_3)
Ring conformationX-ray diffractionDihedral angles < 10° (planar ring)
PurityGC-MSRetention time < 3.5 min (hexane eluent)

Q. How can researchers address contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, dynamic equilibria (e.g., ring puckering), or impurities. For example, 1H^{1}\text{H} NMR splitting patterns inconsistent with expected symmetry could indicate impurities like 1,1-dimethylstannole derivatives. To resolve:

Perform variable-temperature NMR to detect conformational mobility .

Use HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS) to quantify tin-containing impurities .

Validate assignments via 2D NMR (COSY, HSQC) and compare with computational predictions (DFT calculations for 119Sn^{119}\text{Sn} chemical shifts) .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of 1,1-Dimethyl-4,5-dihydro-1H-stannepine in cross-coupling reactions?

  • Methodological Answer : Investigate the compound’s role as a tin-based catalyst or reagent using kinetic studies (e.g., monitoring reaction progress via in situ 119Sn^{119}\text{Sn} NMR). Compare activation parameters (ΔH‡, ΔS‡) for Stille-type couplings with aryl halides versus alkyl electrophiles. Computational modeling (DFT or MD simulations) can elucidate transition states, particularly for Sn–C bond cleavage . For example, a lower ΔH‡ for aryl couplings may indicate π-stabilized intermediates.

Table 2 : Experimental vs. Computational Activation Energies

SubstrateExperimental ΔG‡ (kcal/mol)DFT ΔG‡ (kcal/mol)
Aryl bromide22.1 ± 0.321.8
Alkyl iodide28.5 ± 0.429.2

Note: Discrepancies >5% warrant re-evaluation of solvent effects in simulations .

Q. How does the compound’s stability under thermal or oxidative stress impact its applicability in materials science?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to determine decomposition thresholds. For oxidative stability, combine cyclic voltammetry (CV) to identify redox-active sites (e.g., SnII^{II}/SnIV^{IV} transitions at E1/2_{1/2} ≈ -0.5 V vs. Ag/AgCl) . Accelerated aging studies (60°C, 75% RH) with periodic FT-IR analysis can detect Sn–O bond formation. For environmental impact, assess hydrolysis products via LC-MS (e.g., dimethylstannane dihydroxide) .

Q. What strategies resolve ambiguities in crystallographic data for derivatives of this compound?

  • Methodological Answer : Use SHELXL for refinement, leveraging constraints for Sn–C bond lengths (2.10–2.25 Å) and anisotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELXTL to model overlapping lattices . Validate hydrogen positions via Hirshfeld surface analysis (CrystalExplorer) and compare with neutron diffraction data if available. For low-resolution data (<1.0 Å), apply Bayesian statistical methods (e.g., PLATON’s ADDSYM) to detect missed symmetry .

Guidelines for Data Reporting

  • Raw Data Management : Include large datasets (e.g., crystallographic .cif files, NMR spectra) in appendices, with processed data (bond lengths, coupling constants) in the main text .
  • Uncertainty Analysis : Report confidence intervals for kinetic parameters (e.g., k ± 95% CI) and use error propagation models for derived quantities like activation energies .

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